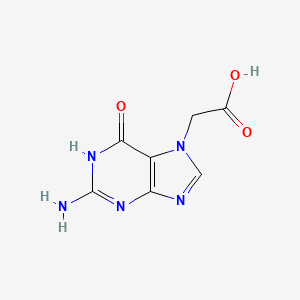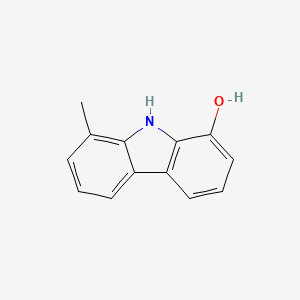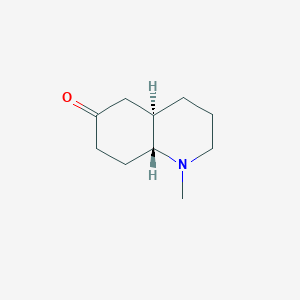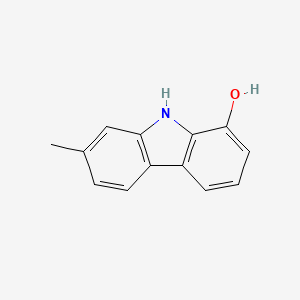
9H-Carbazol-1-ol, 7-methyl-
Descripción general
Descripción
9H-Carbazol-1-ol, 7-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields such as pharmaceuticals, optoelectronics, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-1-ol, 7-methyl- typically involves the following steps:
Nitration: Carbazole is nitrated to form 3-nitrocarbazole.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminocarbazole.
Methylation: The amino group is methylated to form 3-methylaminocarbazole.
Hydroxylation: The methylaminocarbazole is hydroxylated at the 1st position to yield 9H-Carbazol-1-ol, 7-methyl-.
Industrial Production Methods
Industrial production of 9H-Carbazol-1-ol, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The industrial methods also include purification steps like recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazol-1-ol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in the removal of the hydroxyl group.
Substitution: Yields various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
9H-Carbazol-1-ol, 7-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9H-Carbazol-1-ol, 7-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The methyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazol-1-ol: Lacks the methyl group at the 7th position.
7-Methyl-9H-carbazole: Lacks the hydroxyl group at the 1st position.
9H-Carbazol-3-ol: Hydroxyl group at the 3rd position instead of the 1st.
Uniqueness
9H-Carbazol-1-ol, 7-methyl- is unique due to the presence of both the hydroxyl group at the 1st position and the methyl group at the 7th position. This combination enhances its chemical reactivity and potential applications compared to its analogs. The specific positioning of these functional groups allows for unique interactions with biological targets and improved properties for industrial applications.
Propiedades
IUPAC Name |
7-methyl-9H-carbazol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMTPSHZOIOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455791 | |
| Record name | 9H-Carbazol-1-ol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73910-77-7 | |
| Record name | 9H-Carbazol-1-ol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





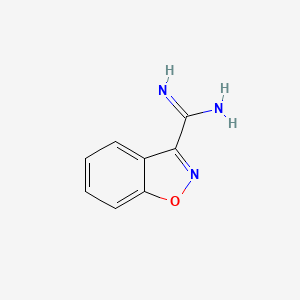
![2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole](/img/structure/B3357516.png)


![6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3357531.png)
